

A Technical Guide to Diethyl Oxalate-13C2: Applications in Research and Drug Development

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Compound of Interest

Compound Name: Diethyl oxalate-13C2

Cat. No.: B033084

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies associated with **Diethyl oxalate-13C2**, a stable isotope-labeled compound crucial for advancements in metabolic research and materials science. This document provides a comprehensive overview of its commercial suppliers, key properties, and detailed experimental protocols for its use in solid-state Nuclear Magnetic Resonance (NMR) and as a tracer in metabolic pathway analysis.

Commercial Availability and Properties

Diethyl oxalate-13C2 is a specialized chemical available from a select number of commercial suppliers. Its utility in research is primarily due to the presence of two carbon-13 isotopes, which serve as a spectroscopic and metabolic tracer. Below is a summary of the key quantitative data from various suppliers.

Supplier	CAS Number	Molecular Weight (g/mol)	Isotopic Purity (atom % ¹³ C)	Chemical Purity
Sigma-Aldrich	150992-84-0	148.13	99%	99% (CP)
Cambridge Isotope Laboratories, Inc.	150992-84-0	148.13	99%	98%
Clearsynth	150992-84-0	-	-	-
Benchchem	150992-84-0	148.13	-	-
LGC Standards	150992-84-0	148.06	-	-

Note: "-" indicates data not readily available from the provided search results. (CP) refers to chemically pure.

Core Applications of Diethyl Oxalate-¹³C₂

The unique isotopic labeling of **Diethyl oxalate-¹³C₂** makes it an invaluable tool in two primary areas of scientific investigation:

- **Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:** It serves as a precursor for the synthesis of ¹³C-enriched materials.^[1] This enrichment allows for detailed structural and dynamic studies of these materials using ssNMR, which would be otherwise challenging with natural abundance samples.^[1]
- **Metabolic Pathway Tracing:** As an isotopically labeled derivative of diethyl oxalate, it is a crucial starting material in organic synthesis to introduce ¹³C labels into target molecules.^[1] This enables researchers to track the metabolism of these molecules in biological systems, providing insights into biochemical pathways and disease mechanisms, such as primary hyperoxalurias.^[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Diethyl oxalate-¹³C₂**.

Synthesis of ^{13}C -Enriched Calcium Oxalate Monohydrate (^{13}C -COM) for Solid-State NMR Analysis

This protocol is adapted from a study on the investigation of oxalate binding modes in biominerals.

Objective: To synthesize ^{13}C -labeled calcium oxalate monohydrate (^{13}C -COM) for analysis by solid-state NMR.

Materials:

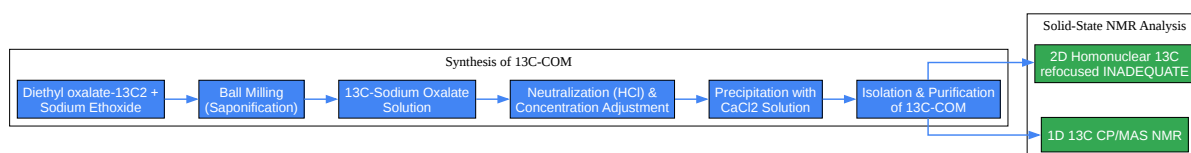
- **Diethyl oxalate- $^{13}\text{C}_2$** (99 atom % ^{13}C)
- Sodium ethoxide (NaOEt, >95%)
- HPLC grade water
- 1 M Hydrochloric acid (HCl)
- Calcium chloride dihydrate ($\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, 99%)

Methodology:

- Saponification of **Diethyl oxalate- $^{13}\text{C}_2$** :
 - In a milling jar, combine **Diethyl oxalate- $^{13}\text{C}_2$** (1.0 equivalent) and sodium ethoxide.
 - Perform ball-milling for a specified duration (e.g., minutes) at a set frequency (e.g., 25 Hz) to facilitate the saponification reaction, yielding ^{13}C -labeled sodium oxalate ($\text{Na}_2[^{13}\text{C}_2]\text{O}_4$).
 - Recover the resulting solution and wash the milling jar with HPLC grade water to ensure complete transfer of the product.
- Neutralization and Concentration Adjustment:
 - Adjust the pH of the sodium oxalate solution to 6.5–7.0 using 1 M HCl.

- Adjust the final volume of the solution to achieve a concentration of approximately 0.1 M.
- Precipitation of 13C-COM:
 - Prepare a separate ~0.1 M aqueous solution of CaCl₂.
 - Simultaneously add the equimolar solutions of sodium oxalate and calcium chloride dropwise into a flask containing a small amount of HPLC grade water under magnetic stirring, using a syringe pump at a controlled rate (e.g., 0.25 mL/min).
 - A white precipitate of calcium oxalate will form instantaneously.
 - Continue stirring the reaction mixture for approximately 1 hour.
- Isolation and Purification of 13C-COM:
 - Filter the white solid and dry it under vacuum at room temperature for about 18 hours.
 - The initial product may be a mixture of calcium oxalate monohydrate (COM) and dihydrate (COD).
 - To obtain phase-pure COM, soak the solid in a small amount of HPLC grade water for 72 hours at room temperature.
 - Centrifuge to remove excess water and dry the solid under vacuum.
 - Repeat the soaking and drying cycles if necessary until the dihydrate phase is no longer detectable by analytical techniques such as powder X-ray diffraction (pXRD) or Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.

Workflow for 13C-COM Synthesis and Analysis



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Caption: Workflow for the synthesis of ^{13}C -COM and subsequent solid-state NMR analysis.

Solid-State NMR Spectroscopy of ^{13}C -COM

Objective: To characterize the structure and bonding of ^{13}C -COM using solid-state NMR.

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Experimental Parameters:

- 1D ^{13}C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR:
 - A ^1H excitation pulse of a specific duration (e.g., 3 μs) is used.
 - This is followed by a ramped contact pulse for cross-polarization (e.g., 1.5 ms).
- 2D Homonuclear ^{13}C refocused INADEQUATE (Incredible Natural Abundance Double QUAntum Transfer Experiment) with z-filter:
 - The same cross-polarization conditions as the 1D experiment can be used.
 - Specific ^{13}C $\pi/2$ and π pulse lengths are applied (e.g., 4 and 8 μs , respectively).

These experiments provide detailed information about the carbon-carbon connectivities and the local chemical environment of the carbon atoms within the oxalate molecule in the solid state.

General Protocol for Metabolic Tracing Studies

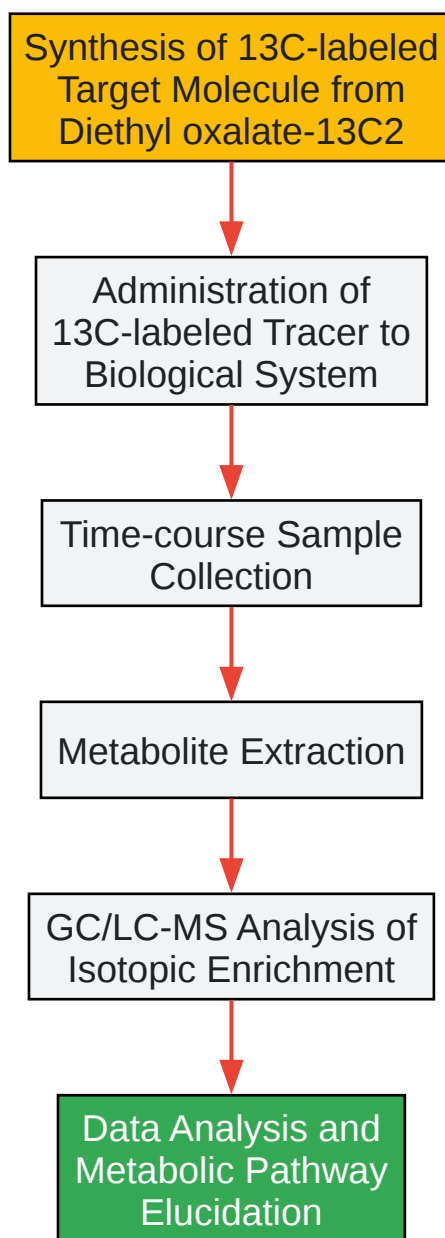
Objective: To trace the metabolic fate of a ^{13}C -labeled molecule derived from **Diethyl oxalate- $^{13}\text{C}_2$** in a biological system.

Methodology:

- Synthesis of ^{13}C -labeled Target Molecule:
 - Utilize **Diethyl oxalate- $^{13}\text{C}_2$** as a starting material in a suitable organic synthesis route to produce the desired ^{13}C -labeled molecule for the metabolic study.
- Introduction of the Tracer:
 - Introduce the ^{13}C -labeled molecule to the biological system of interest (e.g., cell culture, animal model). The administration route and dosage will depend on the specific experimental design.
- Sample Collection:
 - Collect biological samples (e.g., cells, tissues, biofluids) at various time points after the administration of the tracer.
- Metabolite Extraction:
 - Perform a metabolite extraction from the collected samples using appropriate protocols to isolate the metabolites of interest.
- Analysis of Isotopic Enrichment:
 - Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - The mass spectra will show a shift in the mass-to-charge ratio (m/z) for metabolites that have incorporated the ^{13}C label, allowing for the quantification of isotopic enrichment.
- Data Analysis and Pathway Elucidation:

- Analyze the isotopic labeling patterns in different metabolites to reconstruct the metabolic pathways and determine the flux through these pathways.

Logical Flow for a Metabolic Tracing Experiment



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Caption: Logical workflow of a typical metabolic tracing experiment using a 13C-labeled compound.

Conclusion

Diethyl oxalate-13C2 is a powerful and versatile tool for researchers in both the physical and life sciences. Its commercial availability, coupled with well-defined experimental protocols, enables detailed investigations into material structures and complex biological pathways. The ability to selectively introduce a stable isotope label provides a level of analytical detail that is often unattainable with other methods, making **Diethyl oxalate-13C2** a key enabling technology for cutting-edge scientific discovery.

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References

- 1. Diethyl oxalate-13C2 | 150992-84-0 | Benchchem [benchchem.com]
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